Phosphorane, [(3-methylphenyl)methylene]triphenyl-
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Overview
Description
. It is a member of the phosphorus ylides, commonly referred to as Wittig reagents. These compounds are highly polar and basic, making them valuable tools in synthetic organic chemistry .
Preparation Methods
Phosphorane, [(3-methylphenyl)methylene]triphenyl-, is typically prepared from methyltriphenylphosphonium bromide through deprotonation using a strong base such as butyllithium . The reaction can be represented as follows: [ \text{Ph}_3\text{PCH}_3\text{Br} + \text{BuLi} \rightarrow \text{Ph}_3\text{PCH}_2 + \text{LiBr} + \text{BuH} ] Other bases like potassium tert-butoxide and sodium amide can also be used . The phosphorane is generally not isolated but used in situ for further reactions .
Chemical Reactions Analysis
Phosphorane, [(3-methylphenyl)methylene]triphenyl-, primarily undergoes methylenation reactions, where it replaces oxygen centers in aldehydes and ketones with a methylene group . The general reaction is: [ \text{R}_2\text{CO} + \text{Ph}_3\text{PCH}_2 \rightarrow \text{R}_2\text{C=CH}_2 + \text{Ph}_3\text{PO} ] The major product of this reaction is an alkene, with triphenylphosphine oxide as a byproduct .
Scientific Research Applications
Phosphorane, [(3-methylphenyl)methylene]triphenyl-, is widely used in synthetic organic chemistry, particularly in the Wittig reaction to form alkenes from aldehydes and ketones . This reaction is crucial in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers . Its ability to form stable alkenes with precise double bond placement makes it a valuable reagent in research and industrial applications .
Mechanism of Action
The mechanism of action of phosphorane, [(3-methylphenyl)methylene]triphenyl-, involves the formation of a betaine intermediate followed by the formation of a four-membered ring called an oxaphosphetane . This intermediate then decomposes to form the desired alkene and triphenylphosphine oxide . The reaction proceeds through a nucleophilic attack of the ylide carbon on the electrophilic carbonyl carbon .
Comparison with Similar Compounds
Phosphorane, [(3-methylphenyl)methylene]triphenyl-, is similar to other Wittig reagents such as (chloromethylene)triphenylphosphorane, methoxymethylenetriphenylphosphine, and carbomethoxymethylenetriphenylphosphorane . These compounds also undergo Wittig reactions to form alkenes but differ in their substituents and reactivity . The unique feature of phosphorane, [(3-methylphenyl)methylene]triphenyl-, is its ability to form highly stable alkenes with precise double bond placement .
Properties
CAS No. |
59625-55-7 |
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Molecular Formula |
C26H23P |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(3-methylphenyl)methylidene-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C26H23P/c1-22-12-11-13-23(20-22)21-27(24-14-5-2-6-15-24,25-16-7-3-8-17-25)26-18-9-4-10-19-26/h2-21H,1H3 |
InChI Key |
WQHKVJZVCCMONX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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